7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C11H14BrN. It is a derivative of tetrahydroisoquinoline, featuring a bromine atom at the 7th position and two methyl groups at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the 7th position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of the isoquinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted isoquinolines can be formed.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dehalogenated or reduced isoquinoline derivatives.
Scientific Research Applications
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the isoquinoline ring structure play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methyl groups, affecting its steric and electronic properties.
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: A closely related compound with similar reactivity but different solubility and stability properties.
Uniqueness: 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
7-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-8-3-4-10(12)5-9(8)7-13-11/h3-5,13H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQBKQDGJKUEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CN1)C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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